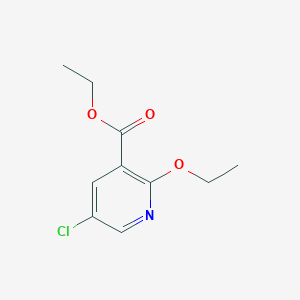

Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate

Description

Overview of Pyridine (B92270) Heterocyclic Scaffolds in Synthetic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic molecules. google.combiointerfaceresearch.com Its presence in essential biomolecules like nicotine, vitamin B3 (niacin), and pyridoxine (B80251) (vitamin B6) underscores its fundamental role in biological systems. google.com In the realm of synthetic chemistry, the pyridine nucleus is a privileged structure due to its unique electronic properties and the potential for functionalization at various positions around the ring. researchgate.net

The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the carbon atoms, influencing its reactivity towards both electrophilic and nucleophilic reagents. This inherent reactivity, coupled with the ability to act as a ligand for metal catalysts, makes pyridine and its derivatives invaluable tools for organic chemists. researchgate.net Consequently, pyridine scaffolds are integral components in a vast array of applications, ranging from catalysis and materials science to the development of new therapeutic agents. google.com

Significance of Ester and Ether Functionalizations in Pyridine Derivatives

The introduction of ester and ether functional groups onto the pyridine scaffold significantly modulates the physicochemical and biological properties of the resulting derivatives. Ester groups, such as the ethyl carboxylate moiety in the title compound, can serve as directing groups in synthetic transformations, be converted into other functional groups, or contribute to the molecule's ability to interact with biological targets. The carboxylic acid group, in particular, can enhance polarity and coordinate with metal ions, a useful property in the design of enzyme inhibitors. nih.gov

Similarly, ether functionalities, like the ethoxy group, can influence a molecule's lipophilicity, metabolic stability, and conformational preferences. These modifications are crucial in the field of medicinal chemistry, where fine-tuning the properties of a lead compound is essential for optimizing its efficacy and pharmacokinetic profile. The strategic placement of ester and ether groups on the pyridine ring allows for the creation of a diverse chemical space for the discovery of new bioactive molecules.

Research Landscape for Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate

The research landscape for this compound is predominantly defined by its role as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. While dedicated studies focusing solely on this compound are not abundant in publicly accessible literature, its importance is highlighted by its appearance in numerous patents. These patents often describe the synthesis of novel herbicides and pesticides, where this compound serves as a crucial starting material or an advanced intermediate. google.com

Its commercial availability from various chemical suppliers further attests to its utility in synthetic applications. The presence of multiple reactive sites—the chloro, ethoxy, and ethyl carboxylate groups—on the pyridine ring makes it a versatile precursor for a range of chemical transformations, allowing for the introduction of further molecular complexity.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C10H12ClNO3 | This compound |

| Molecular Weight | 229.66 g/mol | This compound |

| CAS Number | 1310416-61-5 | This compound |

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in peer-reviewed journals, its preparation can be inferred from general methods for the synthesis of substituted pyridine-3-carboxylates. A plausible synthetic route would likely involve the construction of the substituted pyridine ring through a multi-component reaction, followed by functional group manipulations to introduce the chloro, ethoxy, and ethyl carboxylate moieties at the desired positions. Such syntheses often employ condensation reactions of β-ketoesters with enamines or other suitable precursors.

The characterization of this compound would typically involve standard analytical techniques.

Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet), and distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (showing the influence of the substituents), and the carbons of the ethyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O stretches of the ether and ester, and C-Cl vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-3-14-9-8(10(13)15-4-2)5-7(11)6-12-9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBCQYWSJIUAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194240 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-61-5 | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-chloro-2-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Chloro 2 Ethoxypyridine 3 Carboxylate

Classical Approaches to Pyridine-3-carboxylate Synthesis

The traditional synthesis of substituted pyridine-3-carboxylates, such as Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate, relies on established organic chemistry principles. These methods involve the systematic construction of the heterocyclic core followed by the strategic placement of functional groups.

Strategies for Pyridine (B92270) Ring Formation

The foundational step in the synthesis of this compound is the formation of the pyridine ring. Classical methods for pyridine synthesis often employ condensation reactions involving carbonyl compounds. baranlab.org One of the most well-known methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine ring. acsgcipr.org Modifications to this method allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially. baranlab.org

Another classical approach is through cycloaddition reactions, such as the Diels-Alder reaction. nih.govnih.gov This involves the reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation to form the aromatic pyridine ring. baranlab.org While the direct Diels-Alder reaction of 1-azadienes can be challenging, inverse-demand Diels-Alder reactions using heterocyclic azadienes have proven more effective. baranlab.org

Additionally, ring formation can be achieved from 1,5-dicarbonyl compounds by condensation with ammonia, followed by oxidation. baranlab.orgnih.gov The use of hydroxylamine (B1172632) instead of ammonia can circumvent the need for a separate oxidation step. baranlab.org These methods provide versatile routes to the basic pyridine skeleton, which can then be further functionalized.

Introduction of Chloro and Ethoxy Substituents

Once the pyridine ring is formed, the next critical step is the introduction of the chloro and ethoxy substituents at the desired positions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govwikipedia.org However, direct electrophilic substitution, which would be required to introduce a chloro group, is more challenging and typically occurs at the C-3 position under harsh conditions. nih.gov

A common strategy involves the synthesis of a pyridine ring that already contains precursor functional groups that can be converted to the desired chloro and ethoxy groups. For instance, a hydroxyl group at the 2-position can be converted to a chloro group using reagents like phosphorus oxychloride. Hydroxypyridines exist in equilibrium with their pyridone tautomers. msu.edu

The ethoxy group is often introduced via a nucleophilic substitution reaction where an ethoxide ion displaces a suitable leaving group, such as a halide, at the 2-position of the pyridine ring. msu.edu The presence of the nitrogen atom in the ring facilitates this type of reaction by stabilizing the negatively charged intermediate. msu.eduyoutube.com

Esterification Reactions for this compound

The final step in the classical synthesis is the formation of the ethyl ester group at the 3-position. This is typically achieved through an esterification reaction of the corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-3-carboxylic acid.

The most common method for this transformation is the Fischer esterification. ucalgary.camasterorganicchemistry.com This reaction involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. ucalgary.camasterorganicchemistry.com

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester. masterorganicchemistry.commasterorganicchemistry.com

| Reaction Type | Description | Key Reagents |

| Pyridine Ring Formation | Construction of the core pyridine heterocycle. | Aldehydes, β-keto esters, ammonia (Hantzsch synthesis). nih.gov |

| Chlorination | Introduction of a chlorine atom onto the pyridine ring. | Phosphorus oxychloride (from a hydroxypyridine). |

| Ethoxylation | Introduction of an ethoxy group onto the pyridine ring. | Sodium ethoxide (nucleophilic substitution of a halide). |

| Esterification | Formation of the ethyl ester from the carboxylic acid. | Ethanol, sulfuric acid (Fischer esterification). masterorganicchemistry.com |

Advanced Synthetic Techniques and Reaction Pathways

More contemporary approaches to the synthesis of this compound utilize advanced synthetic techniques that can offer improved efficiency, selectivity, and milder reaction conditions compared to classical methods.

Nucleophilic Aromatic Substitution on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine, especially when substituted with halogens. youtube.comsci-hub.se This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comstackexchange.com The aromaticity is then restored by the departure of the leaving group.

For the synthesis of this compound, a key step could involve the reaction of a di-substituted pyridine, such as ethyl 2,5-dichloropyridine-3-carboxylate, with sodium ethoxide. The ethoxide would selectively displace one of the chloro groups.

The success of using SNAr reactions on multiply substituted pyridines hinges on controlling the regioselectivity and chemoselectivity of the substitution.

Regioselectivity refers to which of the possible leaving groups is substituted. In pyridines, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com Attack at the 3-position does not allow for this stabilization. stackexchange.com Therefore, in a molecule like 2,5-dichloropyridine-3-carboxylate, the ethoxide nucleophile would preferentially attack the C-2 position over the C-5 position.

The regioselectivity can also be influenced by the nature of other substituents on the ring. Electron-withdrawing groups can further activate the ring towards nucleophilic attack. The steric environment around the substitution site also plays a role; bulky groups can hinder the approach of the nucleophile. researchgate.net Solvents can also have a significant impact on regioselectivity. For instance, the regioselectivity of a reaction can be switched by changing the solvent's hydrogen-bond accepting ability. researchgate.net

Chemoselectivity is important when different types of leaving groups are present. The relative reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that makes the attached carbon more electrophilic. However, in some cases, the second step (elimination of the leaving group) can be rate-determining, leading to a different order of reactivity. sci-hub.se Through careful selection of reaction conditions and catalysts, it is possible to achieve selective substitution of one halide over another. nih.gov

| Factor | Influence on SNAr Reactions |

| Position of Leaving Group | Attack is favored at the 2- and 4-positions due to stabilization of the intermediate by the ring nitrogen. stackexchange.comechemi.com |

| Electronic Effects | Electron-withdrawing groups on the pyridine ring increase the rate of reaction. |

| Steric Effects | Bulky groups near the reaction site can hinder nucleophilic attack. researchgate.net |

| Solvent | The hydrogen-bond accepting ability of the solvent can influence regioselectivity. researchgate.net |

| Nature of Leaving Group | Reactivity often follows F > Cl > Br > I, but can be influenced by the rate-determining step. sci-hub.se |

Optimization of Etherification Protocols

The conversion of ethyl 5-chloro-2-hydroxypyridine-3-carboxylate to its 2-ethoxy derivative is most commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663). The efficiency of this process is highly dependent on the reaction conditions.

Key parameters for optimization include the choice of base, solvent, temperature, and the ethylating agent. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for the deprotonation of the pyridinol. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the S(_N)2 reaction. byjus.com

The optimization of this etherification can be systematically studied by varying these parameters to maximize the yield and minimize reaction time. Below is a hypothetical data table illustrating such an optimization study.

| Entry | Base (equiv.) | Ethylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | Ethyl iodide (1.2) | DMF | 25 | 12 | 75 |

| 2 | NaH (1.1) | Ethyl iodide (1.2) | DMF | 60 | 4 | 92 |

| 3 | K₂CO₃ (2.0) | Ethyl iodide (1.2) | Acetonitrile | 80 | 24 | 65 |

| 4 | NaH (1.1) | Diethyl sulfate (1.1) | DMF | 60 | 3 | 95 |

| 5 | NaH (1.1) | Ethyl iodide (1.2) | THF | 60 | 8 | 80 |

This table is generated for illustrative purposes based on general principles of Williamson ether synthesis.

Phase-transfer catalysis (PTC) presents a viable and often advantageous alternative for this etherification. PTC can facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the ethylating agent occurs. crdeepjournal.org This method can eliminate the need for strong, hazardous bases and anhydrous solvents. crdeepjournal.org A typical PTC system might involve an aqueous solution of sodium hydroxide (B78521) as the base, the hydroxypyridine substrate in an organic solvent like toluene (B28343), and a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt. The use of microwave irradiation has also been shown to significantly accelerate Williamson ether synthesis, often leading to shorter reaction times and improved yields. wisdomlib.org

Catalytic Approaches in the Synthesis of this compound

While the Williamson ether synthesis is a classical and effective method, modern catalytic approaches offer alternative routes for the formation of the C-O bond in this compound.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and have been extended to C-O bond formation. organic-chemistry.orgwikipedia.org In principle, a similar palladium-catalyzed coupling could be envisioned for the synthesis of the target molecule. This would involve the reaction of a 2-halopyridine precursor, such as ethyl 2,5-dichloropyridine-3-carboxylate, with sodium ethoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The general catalytic cycle would involve the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the ethoxide, and subsequent reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of such reactions, with bulky, electron-rich phosphine ligands often being the most effective.

Enantioselective or Diastereoselective Synthetic Routes (if applicable)

For the specific molecule, this compound, there are no stereocenters, and therefore, enantioselective or diastereoselective synthetic routes are not directly applicable. However, the broader field of pyridine synthesis has seen significant advances in the development of catalytic enantioselective methods for the preparation of chiral pyridine derivatives, which are important scaffolds in medicinal chemistry. nih.govrsc.org

Green Chemistry Principles in the Synthesis of this Substituted Pyridine Derivative

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a key consideration in green chemistry. Traditional solvents for Williamson ether synthesis, such as DMF, are effective but have environmental and health concerns. The development of synthetic routes that utilize more benign solvents is highly desirable. For the synthesis of this compound, exploring greener alternatives like ionic liquids or deep eutectic solvents could be a valuable research direction. ijarsct.co.in Furthermore, solvent-free reaction conditions, potentially facilitated by microwave irradiation or ball milling, represent an even more environmentally friendly approach. ijarsct.co.in

Atom Economy and Process Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. byjus.com The Williamson ether synthesis, in its ideal form, can have a high atom economy, as the main byproduct is a salt (e.g., NaI).

The atom economy can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of ethyl 5-chloro-2-hydroxypyridine-3-carboxylate with ethyl iodide and sodium hydride, the atom economy would be high, with the only formal waste product being sodium iodide and hydrogen gas.

Process Mass Intensity (PMI) is another important green chemistry metric that provides a more holistic view of the efficiency of a process by considering all materials used, including solvents, reagents, and work-up chemicals. acsgcipr.orgnih.gov A lower PMI indicates a more sustainable process. Optimizing the synthesis to reduce the amount of solvent, use catalytic reagents, and simplify purification steps would lead to a lower PMI.

Below is a hypothetical comparison of the PMI for a traditional versus an optimized, greener synthesis of this compound.

| Process Step | Traditional Synthesis (kg) | Green Synthesis (kg) |

| Inputs | ||

| Ethyl 5-chloro-2-hydroxypyridine-3-carboxylate | 1.0 | 1.0 |

| Sodium Hydride | 0.15 | - |

| Ethyl Iodide | 0.8 | - |

| Diethyl Sulfate | - | 0.7 |

| Potassium Carbonate | - | 0.7 |

| DMF (Solvent) | 10.0 | - |

| Toluene (Solvent) | - | 5.0 |

| Phase Transfer Catalyst | - | 0.05 |

| Water (Work-up) | 20.0 | 10.0 |

| Organic Solvent (Extraction) | 15.0 | 5.0 |

| Total Mass In | 46.95 | 22.45 |

| Output | ||

| This compound | 0.95 | 0.98 |

| Process Mass Intensity (PMI) | 49.4 | 22.9 |

This table is a hypothetical illustration of PMI calculation and does not represent actual experimental data.

By implementing principles of green chemistry, such as using a phase-transfer catalyst to avoid hazardous reagents and reducing solvent usage, the PMI can be significantly lowered, indicating a more sustainable and efficient synthetic process.

Purification and Isolation Methodologies

The final purity of this compound is crucial for its intended use. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Chromatographic methods are powerful tools for separating the target compound from byproducts and unreacted starting materials.

Column Chromatography: This is a widely used technique for the purification of organic compounds. For derivatives of pyridone-3-carboxylic acid, a common approach involves column chromatography with a silica (B1680970) gel stationary phase. nih.gov The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often employed for compounds of similar polarity. nih.gov The optimal ratio of these solvents would be determined empirically, starting with a less polar mixture and gradually increasing the polarity to elute the desired compound.

Table 1: Illustrative Column Chromatography Parameters for a Related Pyridine Derivative

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) |

| Elution Mode | Isocratic |

| Detection | Thin Layer Chromatography (TLC) with UV visualization |

| Note: This data is based on a procedure for a structurally related pyridone-3-carboxylic acid derivative and serves as a general guideline. nih.gov |

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized. For a compound like this compound, a C18 column (reverse-phase) with a mobile phase consisting of a mixture of acetonitrile and water, or methanol (B129727) and water, would be a typical starting point.

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, ethyl 5-chloro-3-phenylindole-2-carboxylate, a successful recrystallization strategy involves using toluene as the solvent. orgsyn.org The crude product is refluxed in toluene, and the resulting solution is decanted from any insoluble residues. orgsyn.org Upon cooling, the purified product crystallizes. orgsyn.org The crystals are then typically collected by filtration and washed with a cold, non-polar solvent like hexane to remove any residual soluble impurities. orgsyn.org

Table 2: General Recrystallization Parameters Based on an Analogous Compound

| Step | Parameter | Details |

| 1. Dissolution | Solvent | Toluene |

| Temperature | Reflux | |

| 2. Crystallization | Cooling Method | Standing at ambient temperature |

| 3. Isolation | Filtration | Standard filtration funnel |

| 4. Washing | Wash Solvent | Cold Hexane |

| Note: This data is derived from the purification of ethyl 5-chloro-3-phenylindole-2-carboxylate and illustrates a potential strategy. orgsyn.org |

Chemical Reactivity and Derivatization Strategies of Ethyl 5 Chloro 2 Ethoxypyridine 3 Carboxylate

Reactions Involving the Ester Moiety

The ester functional group in ethyl 5-chloro-2-ethoxypyridine-3-carboxylate is a primary site for chemical modification, enabling its conversion into carboxylic acids, other esters, amides, and hydrazides. These transformations are fundamental in the synthesis of new derivatives with potential applications in various fields of chemistry.

Hydrolysis to Pyridine-3-carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-chloro-2-ethoxypyridine-3-carboxylic acid, is a foundational reaction. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed using alkali metal hydroxides such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a suitable solvent system, which can include water, alcohols, or mixtures thereof. researchgate.net For instance, the hydrolysis of a similar compound, 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide, was achieved by heating with aqueous sodium hydroxide to yield the corresponding carboxylic acid. google.com

Table 1: Representative Conditions for the Hydrolysis of Pyridine (B92270) Carboxylic Esters

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide | 3M NaOH (aq), 100 °C, 20 h | 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid | 96 | google.com |

| Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates | LiOH, solvent | Corresponding carboxylic acids | Not specified | researchgate.net |

Note: Data presented is for analogous compounds due to the lack of specific experimental data for this compound.

Transesterification Reactions

Formation of Amides and Hydrazides

The reaction of this compound with amines or hydrazine (B178648) leads to the formation of the corresponding amides and hydrazides, respectively. These reactions are crucial for introducing new functional groups and building more complex molecular architectures.

The amidation typically involves heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. For less reactive amines, the corresponding carboxylic acid (obtained from hydrolysis) can be activated with coupling agents to facilitate amide bond formation.

The synthesis of hydrazides is generally achieved by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com This reaction is often efficient and provides the carbohydrazide (B1668358) derivative in good yields. These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds.

Table 2: Synthesis of Amides and Hydrazides from Nicotinate Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol, reflux, 1.5 h | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Not specified | mdpi.com |

| Ethyl 2-methyl-6-arylnicotinates | Hydrazine hydrate, reflux, 3 h | 2-Methyl-6-arylnicotinic acid hydrazides | 79-90 | nih.gov |

| 5-chloro-2-hydroxy-N-phenylbenzamide derivatives (ethyl esters) | Hydrazine | Corresponding hydrazides | Not specified | researchgate.net |

Note: Data presented is for analogous compounds due to the lack of specific experimental data for this compound.

Transformations of the Chloro Substituent

The chloro group at the 5-position of the pyridine ring is another key site for chemical modification, primarily through nucleophilic substitution or reductive dehalogenation.

Nucleophilic Displacement Reactions with Various Nucleophiles

The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles, a reaction that is generally facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the displacement of a chlorine atom at a similar position on a pyridine ring has been demonstrated with sodium ethanethiolate (NaSEt) in THF at room temperature. google.com

Table 3: Nucleophilic Displacement of Chloro Substituents on Pyridine Rings

| Starting Material | Nucleophile and Conditions | Product | Yield (%) | Reference |

| 3,5-dichloro-N-cyclopentyl-pyridine-2-carboxamide | NaSEt, THF, rt, 3 h | 5-chloro-N-cyclopentyl-3-ethylsulfanyl-pyridine-2-carboxamide | 72 | google.com |

| 3,5-dichloro-N-(2-hydroxyethyl)pyridine-2-carboxamide | NaSEt, THF, rt, 3 h | 5-chloro-3-ethylsulfanyl-N-(2-hydroxyethyl)pyridine-2-carboxamide | 67 | google.com |

Note: Data presented is for analogous compounds due to the lack of specific experimental data for this compound.

Reductive Dehalogenation Strategies

The removal of the chloro substituent can be accomplished through reductive dehalogenation. A common method for this transformation is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate (B1210297) or triethylamine, in a suitable solvent like ethanol or methanol. Another approach is transfer hydrogenation, which utilizes a hydrogen donor, such as formic acid or its salts, in the presence of a transition metal catalyst.

Cross-Coupling Reactions for C-C Bond Formation

This compound serves as a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-5 position. The chlorine atom on the pyridine ring, activated by the ring's inherent electron deficiency and the presence of the ester group, can readily participate in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the chloropyridine with an aryl or vinyl boronic acid (or its ester derivatives). thieme-connect.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate. thieme-connect.comacs.org The ethoxy and carboxylate groups on the pyridine ring are generally stable under these conditions. The versatility of the Suzuki reaction allows for the introduction of a wide array of substituted aryl and heteroaryl groups at the C-5 position. researchgate.netmdpi.com

Heck Reaction: The Heck reaction involves the coupling of the chloropyridine with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is also catalyzed by a palladium species, often Pd(OAc)₂, in the presence of a base such as triethylamine. wikipedia.org The reaction typically results in the formation of a trans-substituted alkene. organic-chemistry.org The intramolecular version of the Heck reaction can be particularly efficient for constructing cyclic structures. libretexts.org

Sonogashira Coupling: For the introduction of an alkynyl group, the Sonogashira coupling is the method of choice. wikipedia.org This reaction couples the chloropyridine with a terminal alkyne, utilizing a dual catalyst system of a palladium complex and a copper(I) salt, typically copper(I) iodide, in the presence of an amine base like triethylamine. wikipedia.orglibretexts.org This method provides direct access to 5-alkynylpyridine derivatives. nih.govsoton.ac.uk

The following table summarizes typical conditions for these cross-coupling reactions.

| Reaction | Catalyst/Precatalyst | Ligand (if any) | Base | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, Na₂CO₃ | Aryl/Vinyl Boronic Acid |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | Alkene |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, Piperidine (B6355638) | Terminal Alkyne |

Modifications of the Ethoxy Group

The 2-ethoxy group on the pyridine ring can be cleaved to reveal the corresponding pyridin-2-one derivative. This transformation is typically achieved under strong acidic or Lewis acidic conditions. wikipedia.orglibretexts.org

One of the most effective and widely used reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). orgsyn.orgreddit.comnih.gov The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. nih.gov The reaction is often performed in an inert solvent like dichloromethane (B109758) at low temperatures.

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, though they often require harsher conditions, such as elevated temperatures. researchgate.netmasterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic substitution by the halide ion. masterorganicchemistry.comlibretexts.org Due to the stability of the pyridone tautomer, the reaction effectively converts the 2-alkoxypyridine to a 2-hydroxypyridine, which exists predominantly as the pyridone.

Direct modification of the ethyl group in the ethoxy substituent is not a common strategy for this class of compounds. The C-O bond is relatively stable, and reactions targeting the alkyl chain would likely require harsh conditions that could affect other functional groups on the molecule. Radical reactions or specific enzymatic processes would be necessary to functionalize the ethyl chain without cleaving the ether linkage, but these methods are not standard derivatization techniques for this substrate.

Pyridine Ring Functionalization and Transformations

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgwikipedia.org The presence of two additional electron-withdrawing groups—the chloro and the ethyl carboxylate substituents—further deactivates the ring, making direct EAS reactions on this compound very challenging. quora.com

If a reaction were to occur, the directing effects of the existing substituents would need to be considered. The ethoxy group at the C-2 position is an activating, ortho-, para-director. lumenlearning.com The chloro group at C-5 is deactivating but also an ortho-, para-director. The ethyl carboxylate group at C-3 is a deactivating, meta-director. The pyridine nitrogen itself strongly directs incoming electrophiles to the C-3 and C-5 positions. quimicaorganica.orgaklectures.com

Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding Pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.orgnih.gov The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and the C-3 and C-5 positions for electrophilic attack, offering alternative pathways for functionalization. quora.comrsc.org

Reduction: The chloro substituent on the pyridine ring can be removed through catalytic hydrogenation. oregonstate.edu This reductive dehalogenation is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, often in the presence of a base like magnesium oxide or sodium acetate to neutralize the HCl formed. oregonstate.edu This process would yield Ethyl 2-ethoxypyridine-3-carboxylate. Complete reduction of the pyridine ring to a piperidine ring would require more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, and would likely affect the other functional groups.

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 5 Chloro 2 Ethoxypyridine 3 Carboxylate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups present in Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate. The ester functional group is expected to produce a prominent carbonyl (C=O) stretching band, typically observed in the region of 1700-1750 cm⁻¹. For aliphatic esters, this peak is characteristically strong and sharp, appearing around 1750-1735 cm⁻¹ nih.gov. The presence of the ethoxy group and the ethyl ester will give rise to C-O stretching vibrations, which are generally found in the 1300-1000 cm⁻¹ range nih.gov.

The aromatic pyridine (B92270) ring will exhibit characteristic C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are anticipated above 3000 cm⁻¹ and in the 2850-2960 cm⁻¹ range, respectively. The substitution pattern on the pyridine ring, including the chloro and ethoxy groups, will influence the precise position and appearance of these bands. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹ nih.gov.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 |

| C=C/C=N (Pyridine) | Stretching | 1450 - 1600 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-Cl | Stretching | 550 - 850 |

Raman Spectroscopy and Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the pyridine ring are often more prominent in the Raman spectrum. The C=O stretch is typically weaker in Raman spectra compared to FT-IR lgcstandards.com. The detailed vibrational assignments can be achieved by comparing experimental Raman data with theoretical calculations, such as those derived from Density Functional Theory (DFT), which can predict the frequencies and intensities of the Raman-active modes researchgate.netgoogle.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals, the connectivity of atoms can be unequivocally established.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The ethyl ester group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to coupling with each other. Similarly, the ethoxy group at the C2 position would also display a triplet and a quartet for its ethyl protons. The chemical shifts of these aliphatic protons would typically fall in the range of δ 1.2-1.5 ppm for the methyl groups and δ 4.1-4.6 ppm for the methylene groups adjacent to oxygen atoms. The pyridine ring contains two aromatic protons. Due to the substitution pattern, these would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), likely as doublets due to coupling with each other.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ ppm) |

| CH₃ (ester) | Triplet | ~1.3 |

| CH₂ (ester) | Quartet | ~4.3 |

| CH₃ (ethoxy) | Triplet | ~1.4 |

| CH₂ (ethoxy) | Quartet | ~4.5 |

| Pyridine-H4 | Doublet | ~8.0 - 8.5 |

| Pyridine-H6 | Doublet | ~8.5 - 9.0 |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around δ 165-175 ppm chemsynthesis.com. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon bearing the chloro group (C5) would be shifted due to the electronegativity of chlorine mdpi.com. The carbons of the ethoxy and ethyl ester groups will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C=O (Ester) | 165 - 175 |

| C2 (Pyridine) | 155 - 165 |

| C3 (Pyridine) | 110 - 120 |

| C4 (Pyridine) | 140 - 150 |

| C5 (Pyridine) | 120 - 130 |

| C6 (Pyridine) | 145 - 155 |

| O-CH₂ (Ester) | 60 - 70 |

| CH₃ (Ester) | 10 - 20 |

| O-CH₂ (Ethoxy) | 60 - 70 |

| CH₃ (Ethoxy) | 10 - 20 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl ester and ethoxy groups (i.e., which CH₂ is coupled to which CH₃). It would also show the coupling between the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the substituents around the pyridine ring.

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an exact mass that can be compared against the theoretical value calculated from its elemental composition (C₁₀H₁₂ClNO₃). This comparison allows for the unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The presence of the chlorine atom is further confirmed by the characteristic isotopic pattern, where the ³⁷Cl isotope results in a peak (M+2) approximately one-third the intensity of the main molecular ion peak (M) containing the ³⁵Cl isotope.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Monoisotopic Mass (for ³⁵Cl) | 229.0506 Da |

| Monoisotopic Mass (for ³⁷Cl) | 231.0476 Da |

Elucidation of Fragmentation Pathways

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the functional groups present.

Common fragmentation patterns for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group. The presence of an ether linkage and a chlorinated pyridine ring also influences the fragmentation. Key predicted fragmentation pathways include:

Loss of the ethoxy radical (-•OC₂H₅): This would result in a fragment ion corresponding to the acylium ion.

Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement, if sterically feasible.

Cleavage of the ethyl group from the ether linkage (-•C₂H₅).

Loss of the entire ester group (-•COOC₂H₅).

The chlorinated pyridine ring itself is relatively stable and is expected to be observed as a prominent fragment in the mass spectrum.

Table 2: Predicted Mass Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| 200 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ether |

| 184 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Table 3: Typical Data Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

Investigation of Intermolecular Interactions in the Crystalline State

The data from X-ray crystallography also reveals how molecules pack together in the solid state, which is governed by intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions are expected to play a key role in stabilizing the crystal lattice. Although the molecule lacks strong hydrogen bond donors (such as N-H or O-H groups), weaker interactions are anticipated. These can include:

C-H···O and C-H···N hydrogen bonds: Interactions between hydrogen atoms on the ethyl groups or the pyridine ring and the oxygen atoms of the carboxylate and ether groups, or the nitrogen atom of the pyridine ring.

Halogen bonding: The electrophilic region on the chlorine atom may interact with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

π-π stacking: The aromatic pyridine rings may stack on top of each other, contributing to crystal stability.

Similar chloro-substituted compounds have been shown to form dimers or layered structures in the solid state through such intermolecular forces.

Chromatographic Methodologies for Purity and Identity Confirmation

Chromatography is fundamental for separating the target compound from any impurities, starting materials, or by-products, thereby confirming its purity and identity.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a standard method for assessing the purity of non-volatile organic compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is commonly employed for detection, as the pyridine ring contains a chromophore that absorbs UV light. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for both purity assessment and identity confirmation, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confirmation of the molecular weight and fragmentation pattern of the main component, matching it to the expected values for this compound, while also helping to identify any volatile impurities.

Table 4: Summary of Chromatographic Methods

| Technique | Primary Use | Information Obtained |

|---|---|---|

| HPLC | Purity Assessment | Retention time, quantitative purity (% area) |

| GC-MS | Identity and Purity | Retention time, molecular weight, fragmentation pattern |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound. Its application is crucial for monitoring reaction progress, assessing final product purity, and for quality control purposes. A typical analytical approach employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

Methodology and Findings:

A common HPLC method for analyzing pyridine carboxylate derivatives involves a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate buffer, with the pH adjusted to ensure optimal separation and peak shape. researchgate.netpensoft.net The separation is typically achieved under isocratic conditions, where the mobile phase composition remains constant throughout the run. pensoft.net

Detection is commonly performed using a UV-Vis detector, as the pyridine ring system of the compound absorbs ultraviolet light at specific wavelengths. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification under specific chromatographic conditions.

The following interactive data table summarizes typical HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Expected Retention Time | ~ 5.8 min |

These parameters are based on established methods for similar pyridine derivatives and are selected to provide good resolution and symmetric peak shapes. researchgate.netpensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide detailed structural information about this compound. This technique is particularly useful for identifying the compound and potential volatile impurities.

Methodology and Findings:

In a typical GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is often employed for the separation of moderately polar compounds like pyridine derivatives.

Following separation by GC, the molecules are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragment ions.

The fragmentation pattern of this compound is expected to be influenced by the presence of the ethyl ester, ethoxy, and chloro substituents on the pyridine ring. The molecular ion peak would correspond to the molecular weight of the compound. Common fragmentation pathways for similar esters include the loss of the ethoxy group from the ester, the loss of an ethylene molecule from the ethoxy substituent, and cleavage of the ester group itself.

Below is an interactive data table detailing typical GC-MS parameters and expected major fragmentation patterns for this compound.

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Expected Molecular Ion [M] | m/z 229/231 (due to Cl isotope) |

| Major Fragment Ions (m/z) | 200/202 ([M-C2H5]⁺), 184/186 ([M-OC2H5]⁺), 156/158 ([M-COOC2H5]⁺) |

The presented m/z values for fragments are predicted based on common fragmentation patterns of ethyl esters and chloro-substituted aromatic compounds. The presence of chlorine is indicated by the characteristic isotopic pattern (approximately 3:1 ratio for the M and M+2 peaks).

Based on a comprehensive search, there are no specific theoretical and computational chemistry studies available that focus solely on "this compound" corresponding to the detailed outline provided. Research literature on the Fukui function analysis, computational vibrational spectroscopy, NMR chemical shift prediction, and non-linear optical properties for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables. The available scientific literature does not appear to contain the in-depth computational analysis required to populate the outlined sections and subsections for this compound.

Theoretical and Computational Chemistry Studies of Ethyl 5 Chloro 2 Ethoxypyridine 3 Carboxylate

Exploration of Non-Linear Optical (NLO) Properties

Potential for Material Science Applications

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused directly on Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate for material science applications. Research in this area is still nascent, and as such, dedicated computational investigations detailing its electronic, optical, or charge-transport properties for use in materials have not been published.

However, the structural features of this compound suggest that it could be a candidate for theoretical modeling to explore its potential in various material science domains. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful toolkit for predicting the material properties of novel organic molecules before their synthesis and experimental characterization. iiste.orgiiste.org

Should such studies be undertaken, they would likely focus on several key molecular and electronic properties to evaluate the compound's suitability for applications in areas like organic electronics. These potential areas of investigation would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability, chemical reactivity, and its potential utility in optoelectronic devices. iiste.orgiiste.orgfigshare.com A smaller energy gap is often associated with higher reactivity and can be indicative of properties useful for organic semiconductors. iiste.org

Molecular Electrostatic Potential (MEP): MEP mapping is a valuable computational tool used to visualize the charge distribution within a molecule. figshare.com It helps in identifying the electrophilic and nucleophilic sites, which governs how the molecule interacts with other molecules. figshare.com For material science, understanding these interactions is crucial for predicting crystal packing, self-assembly, and the formation of supramolecular structures.

Electronic and Optical Properties: Theoretical calculations can predict properties such as the dielectric function, reflectivity, and refractive index. figshare.com These are essential for assessing a material's potential use in optical applications, including nonlinear optics (NLO) or as components in organic light-emitting diodes (OLEDs). The presence of a substituted pyridine (B92270) ring, a known pharmacophore in various functional materials, provides a structural basis for investigating these properties. nih.govmdpi.com

Charge Transport Properties: Computational models can estimate the reorganization energy associated with charge transfer between molecules. A low reorganization energy is a desirable trait for efficient charge transport in organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and organic solar cells.

Given the lack of specific published data, it is not possible to provide detailed research findings or quantitative data tables for this compound at this time. The functional groups present—a chlorinated pyridine ring, an ethoxy group, and an ethyl carboxylate group—provide multiple sites for tuning the electronic properties of the molecule. Theoretical studies on similarly substituted pyridine and pyridine-carboxylate derivatives have shown that such modifications can significantly influence the electronic structure and potential for applications ranging from catalysts to optoelectronic materials. figshare.comnih.gov Future computational work is required to elucidate the specific properties of this compound and to determine its viability for material science applications.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Use in the Construction of Complex Heterocyclic Systems

The structural framework of ethyl 5-chloro-2-ethoxypyridine-3-carboxylate is particularly amenable to the synthesis of fused heterocyclic systems. The strategic placement of the chloro, ethoxy, and ester groups provides handles for a range of cyclization reactions. For instance, the 2-alkoxy group can be a precursor to a pyridone, which can then undergo further reactions. nih.gov Similarly, the ester and chloro functionalities can be manipulated to participate in ring-forming processes.

One common strategy involves the transformation of the ester group into other functionalities that can then react with a neighboring substituent or an external reagent to build a new ring. For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acyl halide or an amide, opens up pathways for intramolecular cyclizations. nih.govresearchgate.net

Moreover, the chloro group at the 5-position is a key site for modification. It can be displaced by various nucleophiles or participate in cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. These reactions can be employed to introduce substituents that subsequently engage in cyclization to form fused ring systems. The synthesis of polysubstituted pyridines through multi-component reactions often yields precursors that can be elaborated into more complex heterocyclic structures. ymerdigital.comresearchgate.net

An efficient approach to preparing fused pyridine (B92270) carboxylates involves the condensation of β-alkoxyvinyl glyoxylates with heteroaromatic amines. enamine.net While not directly starting from this compound, this methodology highlights the utility of alkoxy and carboxylate groups in the formation of fused pyridine systems. The reactivity of the subject compound can be inferred to be applicable in similar synthetic strategies.

Below is a table summarizing potential transformations of this compound for the synthesis of complex heterocyclic systems.

| Functional Group | Potential Transformation | Resulting Heterocyclic System (Example) |

| Ethyl Carboxylate | Hydrolysis to carboxylic acid, then amidation and cyclization | Fused pyridopyrimidines |

| Chloro Group | Nucleophilic aromatic substitution followed by intramolecular cyclization | Thieno[3,2-b]pyridines |

| Ethoxy Group | Conversion to a pyridone followed by annulation reactions | Fused quinolizines |

| Pyridine Ring | Participation in Diels-Alder or other cycloaddition reactions | Polycyclic aza-aromatics |

Application in Multi-Step Total Synthesis (non-biological target emphasis)

Substituted pyridines are crucial components in the total synthesis of various complex molecules, including natural products and novel materials. chemrxiv.org While specific examples detailing the use of this compound in the total synthesis of non-biological targets are not extensively documented, its potential can be extrapolated from the synthetic utility of similarly substituted pyridines.

The development of modular methods for preparing highly substituted pyridines is of significant interest in synthetic chemistry. nih.gov this compound can be envisioned as a key building block in a convergent synthetic strategy. For example, the chloro and ester groups can be selectively modified in a stepwise manner to introduce different fragments of a larger target molecule.

A hypothetical synthetic sequence could involve a Suzuki or Stille coupling at the 5-position to introduce a complex aryl or vinyl group. The ester at the 3-position could then be reduced to an alcohol, which could serve as a handle for further elaboration. The ethoxy group at the 2-position can influence the reactivity of the pyridine ring and can be retained or modified as needed. The synthesis of highly substituted pyridine scaffolds is a key aspect in the unified total synthesis of certain alkaloids. chemrxiv.org

The following table outlines a hypothetical multi-step synthesis of a complex, non-biological target utilizing this compound as a starting material.

| Step | Reaction | Reagents | Intermediate |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-ethoxypyridine-3-carboxylate |

| 2 | Ester Reduction | LiAlH4 | (5-Aryl-2-ethoxypyridin-3-yl)methanol |

| 3 | Oxidation | PCC | 5-Aryl-2-ethoxypyridine-3-carbaldehyde |

| 4 | Wittig Reaction | Phosphonium ylide | 5-Aryl-3-(alkenyl)-2-ethoxypyridine |

| 5 | Cyclization | Heat or catalyst | Fused polycyclic aromatic system |

Strategies for Chiral Derivatization and Resolution (if applicable to the compound itself or its derivatives)

This compound itself is an achiral molecule. However, it can be a precursor to chiral derivatives, or it can be used in reactions that generate new stereocenters. The resolution of racemic mixtures of chiral pyridine derivatives is an important process in the synthesis of enantiomerically pure compounds. wikipedia.org

One common strategy for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org If the ethyl ester of the title compound is hydrolyzed to the corresponding carboxylic acid, this acid can be reacted with a chiral amine to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.org Once separated, the individual enantiomers of the carboxylic acid can be regenerated.

Alternatively, the ester can be converted into a chiral derivative through reaction with a chiral alcohol or amine. The resulting diastereomers may be separable by chromatography. nih.gov

Enzymatic methods can also be employed for the kinetic resolution of racemic pyridine derivatives. nih.gov For instance, a lipase (B570770) could selectively hydrolyze one enantiomer of a chiral ester derivative, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Another approach involves asymmetric synthesis, where a chiral catalyst or auxiliary is used to introduce a new stereocenter in a controlled manner. For example, an asymmetric reduction of a ketone derivative of the pyridine could yield a chiral alcohol.

The table below summarizes various strategies for the chiral derivatization and resolution applicable to derivatives of this compound.

| Strategy | Description | Example |

| Diastereomeric Salt Formation | The racemic carboxylic acid (derived from the ester) is reacted with a chiral base to form separable diastereomeric salts. wikipedia.orglibretexts.org | Reaction with (-)-strychnine or (+)-brucine. |

| Chiral Chromatography | A racemic mixture is separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). | Separation of enantiomeric amides on a chiral column. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for separation. nih.gov | Lipase-catalyzed hydrolysis of a racemic ester. |

| Asymmetric Synthesis | A new stereocenter is created with a preference for one enantiomer using a chiral reagent or catalyst. | Asymmetric hydrogenation of a C=C double bond introduced on a side chain. |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

Catalytic Methods: The use of novel catalysts, including heterogeneous catalysts and nanocatalysts, can lead to more sustainable processes. acs.org These catalysts can offer high selectivity and can often be recycled and reused, reducing waste and cost. researchgate.net Research into catalytic systems for the specific substitutions present in Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate could lead to more environmentally benign production methods.

Solvent-Free and Alternative Solvents: Moving away from traditional volatile organic solvents is a key goal of green chemistry. researchgate.net Future syntheses may utilize solvent-free conditions or employ greener alternatives like water, ionic liquids, or deep eutectic solvents. rasayanjournal.co.in Microwave-assisted synthesis has also been shown to be an effective green chemistry tool, often leading to shorter reaction times and higher yields in pyridine (B92270) synthesis. nih.gov

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Multicomponent Reactions | Reduced steps, waste, and energy consumption. |

| Heterogeneous Catalysis | Catalyst recyclability and reuse. |

| Solvent-Free Conditions | Elimination of hazardous solvent waste. |

| Microwave-Assisted Synthesis | Faster reaction times and improved energy efficiency. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing represents a paradigm shift in chemical production. semanticscholar.orgsci-hub.se Flow chemistry offers numerous advantages for the synthesis of intermediates like this compound, including enhanced safety, better process control, and scalability. semanticscholar.orgresearchgate.net

Key aspects of this integration include:

Improved Heat and Mass Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for more precise control over reaction conditions and potentially leading to higher yields and purities. aidic.it

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. semanticscholar.org

Automation and Optimization: Automated flow synthesis platforms enable rapid reaction optimization by systematically varying parameters such as temperature, pressure, and reagent stoichiometry. This high-throughput experimentation can accelerate the discovery of optimal conditions for the synthesis of this compound.

The one-step synthesis of pyridines and dihydropyridines has been successfully demonstrated in a continuous flow microwave reactor, highlighting the potential for this technology in producing related compounds. researchgate.net

Exploration of Unconventional Activation Methods (e.g., Photoredox, Electrochemistry)

Unconventional activation methods are opening new avenues for the synthesis and functionalization of heterocyclic compounds.

Photoredox Catalysis: This technique utilizes visible light to initiate redox reactions, enabling the formation of reactive intermediates under mild conditions. nih.govacs.orgunibo.it Photoredox catalysis has been successfully applied to the functionalization of pyridines, offering novel strategies for introducing substituents. unibo.itacs.org Future research could explore the use of photoredox catalysis to introduce the chloro or ethoxy groups onto the pyridine ring of a precursor to this compound, potentially leading to more efficient and selective transformations.

Electrochemistry: Electrochemical synthesis offers a green and powerful alternative to traditional chemical redox reactions by using electricity to drive chemical transformations, thus avoiding the need for stoichiometric oxidants or reductants. rsc.orgresearchgate.net Electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and for the creation of CN-substituted imidazo[1,5-a]pyridines. rsc.orgrsc.org The application of electrosynthesis to the production of this compound could offer a more sustainable and atom-economical route.

| Activation Method | Principle | Potential Application |

| Photoredox Catalysis | Uses light to generate reactive radical intermediates. | C-H functionalization of the pyridine ring. |

| Electrochemistry | Uses electric current to drive redox reactions. | Oxidant-free synthesis of the carboxylate moiety. |

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. nih.govnih.govresearchgate.net Density Functional Theory (DFT) and other modeling techniques can be used to:

Predict Reaction Outcomes: Computational models can predict the feasibility and selectivity of a proposed reaction, saving significant time and resources in the laboratory. nih.gov

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational studies can provide insights into transition states and reaction intermediates that are difficult to observe experimentally. researchgate.net

Design Novel Catalysts: By modeling the interaction between a catalyst and the reactants, it is possible to design more efficient and selective catalysts for the synthesis of this compound.

For instance, computational modeling has been used to understand the challenges in coupling reactions involving aminopyridines due to their low nucleophilicity. nih.gov Such insights are invaluable for designing effective synthetic strategies.

Potential in New Material Science Applications (e.g., as ligands in catalysis, supramolecular chemistry)

While this compound is primarily known as a synthetic intermediate, its pyridine core suggests potential applications in material science.

Ligands in Catalysis: Pyridine and its derivatives are widely used as ligands in transition metal catalysis. researchgate.netunimi.itacs.org The specific substitution pattern of this compound could be exploited to create novel ligands with unique electronic and steric properties, potentially leading to catalysts with enhanced activity or selectivity in various organic transformations. nih.gov

Supramolecular Chemistry: The pyridine nitrogen atom can participate in hydrogen bonding and coordination with metal ions, making pyridine-based molecules excellent building blocks for supramolecular assemblies. mdpi.comrsc.orgrsc.org Research in this area could explore the use of this compound or its derivatives in the construction of functional materials such as metal-organic frameworks (MOFs) or other complex architectures with applications in sensing, storage, or catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate, and how can reaction conditions be optimized for improved yields?

- Methodological Answer :

- Key Steps : Nucleophilic substitution at the pyridine ring or esterification of the carboxylic acid precursor. For example, chlorination at the 5-position using POCl₃ or PCl₅ under reflux, followed by ethoxylation at the 2-position with NaOEt in ethanol.

- Optimization :

- Temperature : 80–100°C for substitution reactions (e.g., ).

- Catalysts : Use K₂CO₃ or DIPEA to deprotonate intermediates.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5) or LC-MS (m/z ~229.6 [M+H]⁺) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should overlapping signals be resolved?

- Methodological Answer :

- 1H NMR : Focus on the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) and pyridine protons (δ 7.5–8.5 ppm). Use 2D COSY to resolve coupling between H-4 and H-6.

- 13C NMR : Identify the carbonyl (δ ~165–170 ppm) and quaternary carbons (C-2, C-5).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹).

- Ambiguities : Overlapping aromatic signals can be deconvoluted using DEPT-135 or HSQC. Cross-validate with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 risk, ).

- Storage : Tightly sealed containers in dry, ventilated areas (away from oxidizers).

- Spills : Absorb with inert material (vermiculite), dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation ( ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what refinement challenges arise?